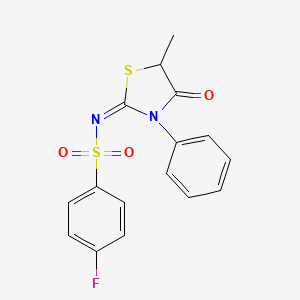

(E)-4-fluoro-N-(5-methyl-4-oxo-3-phenylthiazolidin-2-ylidene)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "(E)-4-fluoro-N-(5-methyl-4-oxo-3-phenylthiazolidin-2-ylidene)benzenesulfonamide" is a derivative of benzenesulfonamide, a class of compounds known for their diverse biological activities. Benzenesulfonamides have been extensively studied for their potential as anticancer agents, COX-2 inhibitors, carbonic anhydrase inhibitors, and more. The introduction of various substituents, such as fluorine atoms and thiazolidinone rings, can significantly alter the biological activity and selectivity of these compounds .

Synthesis Analysis

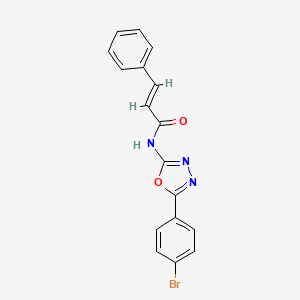

The synthesis of benzenesulfonamide derivatives typically involves the introduction of various substituents to the benzenesulfonamide scaffold to enhance biological activity and selectivity. For example, the synthesis of (E)-5-[(5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)]-4-chloro-2-R1-benzenesulfonamides and related compounds has been reported, with variations in the substituents leading to differences in anticancer activity . Similarly, the introduction of a fluorine atom has been shown to increase COX-2 selectivity in 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial in determining their biological activity. The position of substituents on the benzenesulfonamide ring, such as the meta position of the sulfonamide moiety relative to the oxadiazole ring, has been indicated as optimal for anticancer activity . Computational and crystallographic studies have been employed to understand the interactions between these compounds and their biological targets, such as carbonic anhydrase enzymes .

Chemical Reactions Analysis

Benzenesulfonamide derivatives undergo various chemical reactions in biological systems, including biotransformation. For instance, the biotransformation of a carbonic anhydrase II inhibitor led to the formation of an N-hydroxymetabolite, demonstrating the metabolic pathways these compounds can undergo in vivo .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by the nature of the substituents. The introduction of flexible triazole moieties has been shown to result in highly effective carbonic anhydrase inhibitors, suggesting that flexibility within the molecule can enhance enzyme binding . The presence of a fluorine atom can also affect the physical properties, such as the lipophilicity of the compound, which in turn can influence its biological activity and selectivity .

Scientific Research Applications

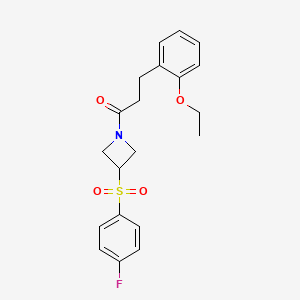

Cyclooxygenase-2 Inhibitors

A study highlighted the development of benzenesulfonamide derivatives, noting the introduction of a fluorine atom can significantly increase COX1/COX-2 selectivity, leading to the identification of potent, highly selective COX-2 inhibitors for potential treatment of conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).

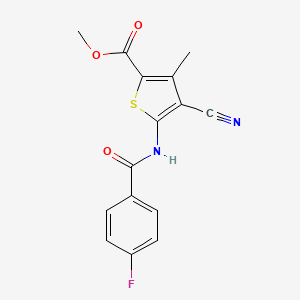

Antimicrobial Activity

Research on fluorobenzamides containing thiazole and thiazolidine has demonstrated promising antimicrobial analogs. The presence of a fluorine atom in these compounds is crucial for enhancing antimicrobial activity, showing effectiveness against various bacterial and fungal strains (Desai et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(NE)-4-fluoro-N-(5-methyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O3S2/c1-11-15(20)19(13-5-3-2-4-6-13)16(23-11)18-24(21,22)14-9-7-12(17)8-10-14/h2-11H,1H3/b18-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTIRXMYIOVILX-FBMGVBCBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=NS(=O)(=O)C2=CC=C(C=C2)F)S1)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(=O)N(/C(=N\S(=O)(=O)C2=CC=C(C=C2)F)/S1)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-fluoro-N-(5-methyl-4-oxo-3-phenylthiazolidin-2-ylidene)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B3012307.png)

![Benzo[d][1,3]dioxol-5-yl(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B3012310.png)

![Furan-2-yl-[3-(2-hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B3012313.png)

![4-{[(2-thienylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3012321.png)